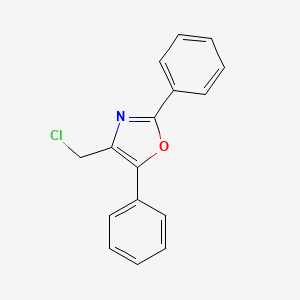

4-(Chloromethyl)-2,5-diphenyloxazole

Description

Overview of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis and Materials Science

Oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, serves as a cornerstone in various scientific disciplines. irjmets.comwikipedia.org First synthesized in the early 20th century, the oxazole ring is an aromatic, planar, and unsaturated structure that exhibits considerable stability. numberanalytics.com Its unique electronic and structural properties, stemming from the conjugation of the oxygen and nitrogen heteroatoms, influence its reactivity and interactions, making it a valuable scaffold in modern research. irjmets.comnumberanalytics.com

In the realm of contemporary organic synthesis, oxazole derivatives are crucial building blocks and intermediates for creating more complex molecules. irjmets.com Their versatile reactivity allows them to participate in a range of chemical reactions, including electrophilic and nucleophilic substitutions and cycloadditions. numberanalytics.com Synthetic chemists have developed numerous methods to construct the oxazole ring, such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen reaction, which allows for the creation of a diverse library of substituted oxazoles. irjmets.comnih.gov These compounds are not only synthetic targets but also act as precursors for other important heterocycles like pyridines through Diels-Alder reactions. wikipedia.org

The significance of oxazoles extends prominently into medicinal chemistry and materials science. irjmets.comnumberanalytics.comnumberanalytics.com The oxazole framework is present in a wide array of biologically active compounds and FDA-approved drugs, exhibiting antimicrobial, anti-inflammatory, antiviral, and anticancer properties. irjmets.comnumberanalytics.comtandfonline.com In materials science, oxazole-based compounds are investigated for their potential in developing advanced materials. numberanalytics.com Their fluorescent and electronic properties have led to applications in organic light-emitting diodes (OLEDs), where they can function as emissive materials, and in photovoltaic devices. numberanalytics.com Furthermore, oxazole-containing polymers and dyes are subjects of ongoing research for optoelectronic applications and bioimaging. irjmets.comnumberanalytics.com

The Strategic Role of Halomethyl Functionality in Directed Organic Transformations

The halomethyl group, particularly the chloromethyl group (-CH₂Cl), is a highly valuable functional group in organic synthesis due to its reactivity as an electrophilic building block. organicreactions.org Its presence on an aromatic or heterocyclic ring provides a reactive handle for introducing a variety of other functionalities through nucleophilic substitution reactions (SN2). nih.gov This process, known as chloromethylation when the group is introduced onto an aromatic compound, allows for the covalent attachment of diverse molecular fragments. organicreactions.orgyoutube.com The utility of the chloromethyl group stems from the carbon-chlorine bond, where the chlorine atom acts as a good leaving group, facilitating attack by a wide range of nucleophiles.

This strategic functionality enables chemists to perform controlled, directed transformations. For instance, 2-(halomethyl)-4,5-diphenyloxazoles are effective and reactive scaffolds for synthetic elaboration. nih.gov The chloromethyl derivative can be used to prepare numerous 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles through substitution reactions. nih.gov The reactivity of the halomethyl group makes it a cornerstone in "protecting group chemistry," where a functional group is temporarily masked to prevent it from reacting while other transformations are carried out on the molecule. organic-chemistry.orgresearchgate.net The ability to introduce the chloromethyl group and subsequently replace the chlorine with other atoms or molecular groups is a powerful tool for the construction of complex target molecules. researchgate.net The reactivity can be tuned, with bromomethyl analogues offering a more reactive alternative for certain applications, such as C-alkylation of stabilized carbanions. nih.gov

Positioning 4-(Chloromethyl)-2,5-diphenyloxazole within Advanced Synthetic Intermediate Chemistry

This compound is a specific heterocyclic compound that embodies the synthetic utility of both the oxazole core and the chloromethyl functional group. As a substituted oxazole, it is part of a class of compounds recognized for their wide-ranging applications, particularly as intermediates in the synthesis of pharmaceuticals and functional materials. wiley.comchemenu.com The 2,5-diphenyl substitution pattern is a common feature in many commercially important oxazole derivatives, including those used as scintillators in radiation detection technologies. unm.edusigmaaldrich.com

The defining feature of this molecule from a synthetic standpoint is the chloromethyl group at the 4-position of the oxazole ring. This group serves as a key reactive site, positioning the compound as a valuable advanced synthetic intermediate. nih.gov Chemists can leverage the electrophilic nature of the chloromethyl carbon to introduce a wide variety of substituents via nucleophilic substitution reactions. This allows for the molecule to be elaborated into more complex structures, making it a versatile building block for creating libraries of novel compounds for drug discovery and materials science research. researchgate.netresearchgate.net For example, similar halomethyl oxazoles are used in the synthesis of anti-inflammatory drugs like Oxaprozin. nih.gov The stable 2,5-diphenyloxazole (B146863) core provides a robust scaffold, while the reactive chloromethyl "handle" allows for precise chemical modification.

Below are the key chemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 2549-33-9 | chemenu.comepa.govbldpharm.com |

| Molecular Formula | C16H12ClNO | chemenu.comepa.gov |

| Molecular Weight | 269.73 g/mol | chemenu.comepa.gov |

| IUPAC Name | 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole | chemenu.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2,5-diphenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-11-14-15(12-7-3-1-4-8-12)19-16(18-14)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVVUUBEXNMQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448527 | |

| Record name | 4-(Chloromethyl)-2,5-diphenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-33-9 | |

| Record name | 4-(Chloromethyl)-2,5-diphenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Chloromethyl 2,5 Diphenyloxazole

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chlorine atom of the 4-(chloromethyl) group is activated by the adjacent oxazole (B20620) ring, making it an excellent electrophilic site for SN2 reactions. This reactivity allows for the facile introduction of various functional groups, serving as a cornerstone for the synthesis of diverse derivatives.

The conversion of the chloromethyl group to an azidomethyl group is a key transformation, as the resulting azide (B81097) serves as a precursor for a multitude of functionalities, most notably via "click chemistry." The reaction proceeds through a standard SN2 mechanism where the azide ion (N₃⁻), typically from sodium azide, displaces the chloride. This reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) to ensure the solubility of the reagents and facilitate the substitution.

The resulting 4-(azidomethyl)-2,5-diphenyloxazole is a stable intermediate that can be readily used in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions to form complex triazole-containing structures.

Table 1: Synthesis of 4-(azidomethyl)-2,5-diphenyloxazole

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| 4-(Chloromethyl)-2,5-diphenyloxazole | Sodium Azide (NaN₃) | DMF | 4-(Azidomethyl)-2,5-diphenyloxazole |

The electrophilic chloromethyl group reacts efficiently with various sulfur nucleophiles. Thiophenoxides, generated from the reaction of thiophenols with a base like sodium hydride (NaH), readily displace the chloride to form 4-(arylthiomethyl)-2,5-diphenyloxazoles in high yields. nih.gov This reaction provides a direct method for creating a stable carbon-sulfur bond. nih.gov

These thioether products are valuable in their own right and can also serve as intermediates for further modifications. For instance, the sulfide (B99878) can be oxidized to the corresponding sulfone, which activates the adjacent methylene (B1212753) protons for subsequent C-C bond-forming reactions. nih.gov

Table 2: Reaction of this compound with Sulfur Nucleophiles

| Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Thiophenol | NaH | DMF | 4-(Phenylthiomethyl)-2,5-diphenyloxazole |

| Sodium Thiocyanate | - | DMF/Acetone | 4-(Thiocyanatomethyl)-2,5-diphenyloxazole |

The malonic ester synthesis provides a classic and effective method for forming carbon-carbon bonds by alkylating a soft carbon nucleophile with an alkyl halide. masterorganicchemistry.comlibretexts.org In this context, this compound serves as an efficient electrophile for the alkylation of diethyl malonate. The reaction is initiated by deprotonating diethyl malonate with a suitable base, such as sodium ethoxide, to generate a stabilized enolate. masterorganicchemistry.com This enolate then attacks the chloromethyl group in an SN2 fashion to yield diethyl 2-((2,5-diphenyl-1,3-oxazol-4-yl)methyl)malonate. libretexts.orglibretexts.org

This reaction is particularly significant as the bromo-analogue of the title compound has been used in a concise synthesis of the anti-inflammatory drug Oxaprozin, highlighting the utility of this synthetic route. nih.gov The resulting malonate derivative can be further manipulated, for instance, through hydrolysis and decarboxylation to produce a substituted propionic acid. libretexts.org

Table 3: Malonate Alkylation with this compound

| Nucleophile Precursor | Base | Electrophile | Product |

|---|---|---|---|

| Diethyl Malonate | Sodium Ethoxide (NaOEt) | This compound | Diethyl 2-((2,5-diphenyl-1,3-oxazol-4-yl)methyl)malonate |

Organometallic Reagent Interactions with this compound

While Grignard reagents are strong bases, their primary application with benzylic-type halides like this compound is in palladium- or nickel-catalyzed cross-coupling reactions, known as the Kumada coupling. wikipedia.orgorganic-chemistry.org In this reaction, a Grignard reagent (R-MgX) couples with the organic halide to form a new carbon-carbon bond. wikipedia.org

The catalytic cycle involves the oxidative addition of the chloromethyl group to the low-valent metal center (e.g., Pd(0) or Ni(0)), followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. This method allows for the direct attachment of alkyl or aryl groups from the Grignard reagent to the methyl carbon of the oxazole derivative.

Table 4: Kumada Coupling with this compound

| Grignard Reagent (R-MgX) | Catalyst | Product |

|---|---|---|

| Phenylmagnesium Bromide | Pd(PPh₃)₄ or Ni(dppp)Cl₂ | 4-Benzyl-2,5-diphenyloxazole |

| Methylmagnesium Iodide | Pd(PPh₃)₄ or Ni(dppp)Cl₂ | 4-Ethyl-2,5-diphenyloxazole |

Cross-Coupling Strategies with Oxazole Halides

It is important to distinguish that this compound is not technically an "oxazole halide" in the context of typical cross-coupling reactions like Suzuki or Stille. These reactions require the halogen to be directly attached to the heterocyclic ring (e.g., 4-bromo-2,5-diphenyloxazole). However, the synthesis of functionalized 2,5-diphenyloxazoles frequently employs these powerful C-C bond-forming strategies using true halo-oxazole precursors.

The Stille coupling, for instance, involves the reaction of an organotin reagent with an organic halide catalyzed by palladium. wikipedia.orglibretexts.org Research has demonstrated the successful Stille coupling of 4-iodo- and 4-(tributylstannyl)-2,5-diphenyloxazoles with various partners to create more complex structures. nih.gov

Similarly, the Suzuki reaction, which couples an organoboron compound with an organic halide, is a widely used method for functionalizing oxazole rings. researchgate.netnih.govmdpi.com 4-Bromo- or 4-trifloxy-oxazoles are common substrates that readily couple with a range of aryl and heteroaryl boronic acids, often under microwave-assisted conditions, to produce 4-aryl-2,5-diphenyloxazoles in good to excellent yields. nih.govresearchgate.net

Table 5: Cross-Coupling Reactions of 4-Halo-2,5-diphenyloxazole Derivatives

| Reaction Type | Oxazole Substrate | Coupling Partner | Catalyst | Product Example |

|---|---|---|---|---|

| Stille Coupling | 4-Iodo-2,5-diphenyloxazole | (Tributylstannyl)furan | Pd(PPh₃)₄ | 4-(Furan-2-yl)-2,5-diphenyloxazole |

| Suzuki Coupling | 4-Bromo-2,5-diphenyloxazole | Phenylboronic Acid | Pd(dppf)Cl₂ | 2,4,5-Triphenyloxazole |

Suzuki-Miyaura Coupling for Aryl-Oxazole Linkages

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. nih.govyoutube.comsumitomo-chem.co.jp This reaction is distinguished by its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov Its application in medicinal chemistry and the synthesis of complex, biologically active molecules is extensive. nih.govmdpi.comrsc.org

While direct Suzuki-Miyaura coupling on the oxazole ring itself is a common strategy for creating aryl-oxazole linkages, the functional handle in this compound is the chloromethyl group. This benzylic-type halide is a reactive electrophile for cross-coupling reactions. The coupling of this compound with an arylboronic acid (Ar-B(OH)₂) would proceed via a standard Suzuki-Miyaura catalytic cycle to yield a 4-(arylmethyl)-2,5-diphenyloxazole, thus forming a C(sp²)-C(sp³) bond.

The generally accepted mechanism involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloromethyl group to form a Pd(II) complex. The reactivity for oxidative addition typically follows the trend I > Br > Cl. youtube.com For benzylic chlorides, this step is generally facile.

Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Research on various heterocyclic systems demonstrates the versatility of this reaction. For instance, studies on pyrazolo[1,5-a]pyrimidin-5-ones and dichloro-heteroaromatics show successful arylation using palladium catalysts like PdCl₂(dppf) or Pd(PPh₃)₄ with bases such as K₂CO₃ or K₃PO₄ in solvents like THF or dioxane. nih.govresearchgate.netmdpi.com An iterative two-step strategy for synthesizing poly-oxazoles has been developed utilizing the Suzuki-Miyaura reaction, highlighting its effectiveness in building complex oxazole-containing scaffolds. researchgate.net

| Substrate Type | Palladium Catalyst | Ligand (if separate) | Base | Solvent | Yield Range | Reference |

|---|---|---|---|---|---|---|

| 3-Halogeno pyrazolo[1,5-a]pyrimidin-5-ones | XPhosPdG3 | XPhos | K₂CO₃ | THF | Low (3-41%) | nih.gov |

| Dichloro-heteroaryls | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | Good to Excellent | researchgate.netmdpi.com |

| Oxazolylboronate | Pd(PPh₃)₄ | - | Na₂CO₃ | DME | Not specified | researchgate.net |

| 4-Bromo-3,5-dinitro-1H-pyrazole | XPhos Pd G2 | - | K₃PO₄ | Dioxane/H₂O | Good | rsc.org |

Other Carbon-Carbon and Carbon-Heteroatom Cross-Couplings (e.g., Hiyama, Kumada)

Beyond the Suzuki reaction, other cross-coupling methods are valuable for forming carbon-carbon bonds, each with unique advantages regarding substrate scope and reaction conditions. The Hiyama and Kumada couplings are notable alternatives for functionalizing the chloromethyl group of this compound.

Kumada Coupling: The Kumada coupling, reported independently by the Kumada and Corriu groups in 1972, was one of the first transition-metal-catalyzed cross-coupling reactions developed. wikipedia.org It facilitates the formation of carbon-carbon bonds by reacting an organomagnesium reagent (Grignard reagent) with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.orgopenochem.org The reaction is particularly useful for industrial-scale synthesis due to the low cost of Grignard reagents. organic-chemistry.org The mechanism involves oxidative addition of the organic halide to the Ni(0) or Pd(0) center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination. wikipedia.orgnih.gov Given its effectiveness with alkyl halides, the Kumada coupling represents a viable method for reacting this compound with various aryl or alkyl Grignard reagents. nih.gov

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organic halide and an organosilicon compound. organic-chemistry.orgwikipedia.org A key feature of this reaction is the requirement for an activating agent, usually a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride) or a base, to facilitate transmetalation. organic-chemistry.org This activation polarizes the carbon-silicon bond by forming a hypervalent silicate (B1173343) species, which is more reactive. organic-chemistry.orgmdpi.com Organosilanes are appealing coupling partners due to their stability, low toxicity, and ease of handling. organic-chemistry.org The reaction of this compound with an organosilane under Hiyama conditions would provide an alternative route to 4-(arylmethyl)- or 4-(alkylmethyl)-2,5-diphenyloxazoles. The general mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence common to palladium-catalyzed cross-couplings. wikipedia.orgmdpi.com

| Feature | Kumada Coupling | Hiyama Coupling |

|---|---|---|

| Organometallic Reagent | Organomagnesium (Grignard, R-MgX) | Organosilane (R-SiR'₃) |

| Catalyst | Nickel or Palladium complexes | Palladium complexes |

| Activating Agent | Not required | Required (e.g., F⁻ source like TBAF, or base) |

| Key Advantages | Low cost of reagents, first cross-coupling method developed. wikipedia.orgorganic-chemistry.org | Reagents are stable, low toxicity, and easy to handle. organic-chemistry.org |

| Potential Limitations | Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance. openochem.org | Fluoride activator can cleave silicon-based protecting groups. wikipedia.org |

Intramolecular Cyclization and Rearrangement Pathways of Oxazole Systems

Oxazole rings are not merely static structural motifs; they can participate in a variety of dynamic chemical transformations, including intramolecular cyclizations and skeletal rearrangements. These pathways allow for the conversion of simple oxazoles into more complex heterocyclic architectures.

Intramolecular Cyclization: While many cyclization reactions focus on the formation of the oxazole ring itself from acyclic precursors like enamides or N-propargylamides, organic-chemistry.orgmdpi.com a pre-formed, functionalized oxazole can also serve as a platform for subsequent intramolecular cyclizations. The substituents on the oxazole ring can be designed to react with each other or with an external reagent in a way that builds a new fused ring system. For instance, a side chain attached at the C4 position of this compound could be further elaborated with a nucleophilic group, which could then displace the chloride (or a derivative) to form a new ring fused to the oxazole core. Such strategies are a powerful tool in synthetic chemistry for building polycyclic compounds from simple heterocyclic building blocks.

Rearrangement Pathways: Oxazole systems are known to undergo fascinating rearrangement reactions, which alter the fundamental connectivity of the ring atoms.

The Cornforth Rearrangement: First reported by John Cornforth in 1949, this is a thermal rearrangement of a 4-acyloxazole. wikipedia.org In this reaction, the acyl group at the C4 position and the substituent at the C5 position of the oxazole ring effectively switch places. The mechanism is understood to begin with a thermal pericyclic ring opening that generates a transient nitrile ylide intermediate. wikipedia.org This intermediate can then undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic-like rearrangement to form a new oxazole isomer. The reaction's success depends on the relative stability of the starting material and the rearranged product, with yields reported to be over 90% in some cases. wikipedia.org

Skeletal Rearrangement via Electrocyclization: More recent research has uncovered novel rearrangement pathways for oxazoles. A notable example is the skeletal rearrangement of an oxazole into an azepine and a pyrrole (B145914) through a dynamic electrocyclization process. nih.gov This method demonstrates that by controlling competitive 6π and 8π electrocyclization reactions, it is possible to selectively transform the five-membered oxazole ring into either a seven-membered azepine or a five-membered pyrrole, both of which are valuable nitrogen-containing scaffolds. nih.gov This represents an unprecedented pathway for accessing diverse heterocyclic systems from a common oxazole precursor. nih.gov

| Rearrangement | Substrate Type | Key Intermediate | Product | Driving Force/Conditions |

|---|---|---|---|---|

| Cornforth Rearrangement | 4-Acyloxazole | Nitrile Ylide | Isomeric Oxazole | Thermal |

| Skeletal Rearrangement | Substituted Oxazole | - (via electrocyclization) | Azepine or Pyrrole | Control of 6π vs. 8π electrocyclization |

Design and Synthesis of 4 Chloromethyl 2,5 Diphenyloxazole Derivatives and Analogues

Structural Modifications at the 4-Position of the Oxazole (B20620) Ring

The chloromethyl group at the 4-position of the 2,5-diphenyloxazole (B146863) ring is a key site for synthetic elaboration due to its inherent reactivity as an electrophilic center. The carbon-chlorine bond is polarized, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This facilitates a wide range of substitution reactions, allowing for the introduction of various functional groups and the extension of the molecular framework.

The reactivity of a chloromethyl group attached to a heterocyclic system is analogous to that of a benzylic chloride, enabling facile nucleophilic substitution reactions. Studies on similar heterocyclic systems, such as 2-(halomethyl)-4,5-diaryloxazoles and 4-chloromethyl-1,4-dihydropyridines, demonstrate that a variety of nucleophiles can displace the chloride ion. tandfonline.compsgcas.ac.in These reactions typically proceed via an S(_N)2 mechanism. psgcas.ac.in

Common nucleophiles employed for these modifications include:

Amines: Primary and secondary amines, including nitrogen heterocycles like imidazole (B134444) and morpholine, readily react to form the corresponding 4-(aminomethyl) derivatives.

Alcohols and Phenols: Alkoxides and phenoxides can be used to synthesize 4-(alkoxymethyl) and 4-(aryloxymethyl) ethers, respectively.

Thiols and Thiophenols: Thiolates are effective nucleophiles for introducing sulfur-containing moieties, yielding 4-(thiomethyl) derivatives.

Other Nucleophiles: Other carbon and heteroatom nucleophiles, such as cyanide, azide (B81097), thiocyanate, and stabilized carbanions (e.g., from malonic esters), can also be utilized to introduce further diversity at the 4-position.

The choice of solvent and base is crucial for optimizing these substitution reactions. Aprotic polar solvents like dimethylformamide (DMF) are often used to facilitate the reaction. tandfonline.com The selection of a suitable base, such as sodium hydride (NaH) or potassium carbonate, depends on the pKa of the nucleophile. tandfonline.com

A highly regioselective process for the formation of 4-chloromethyl-1,3-oxazoles has been described starting from 1,3-oxazole N-oxide/HCl salts, highlighting a specific route to chloromethyl-substituted oxazoles.

The table below summarizes representative nucleophilic substitution reactions at the benzylic-like position of analogous heterocyclic systems, which are expected to be applicable to 4-(chloromethyl)-2,5-diphenyloxazole.

| Nucleophile Category | Specific Nucleophile | Product Type |

| Nitrogen Nucleophiles | Potassium Phthalimide | 4-(Phthalimidomethyl) derivative |

| Imidazole | 4-(Imidazol-1-ylmethyl) derivative | |

| Morpholine | 4-(Morpholinomethyl) derivative | |

| Oxygen Nucleophiles | Alcohols/Alkoxides | 4-(Alkoxymethyl) ethers |

| Sulfur Nucleophiles | Thiophenols | 4-(Arylthiomethyl) ethers |

| Thiourea | 4-(Isothiouroniummethyl) salt |

This table is based on reactivity patterns of analogous heterocyclic compounds.

Diversification through Substitutions on the 2- and 5-Phenyl Moieties

In addition to modifications at the 4-position, the 2- and 5-phenyl rings of the oxazole core offer extensive opportunities for structural diversification. Introducing substituents onto these aromatic rings can significantly alter the electronic, steric, and physicochemical properties of the resulting molecules. Various synthetic methodologies allow for the preparation of 2,5-di(substituted-phenyl)oxazoles.

One common strategy involves the synthesis of the oxazole ring from precursors that already contain the desired substituted phenyl groups. The Robinson-Gabriel synthesis, for instance, involves the cyclization and dehydration of an α-acylamino ketone. slideshare.net By starting with appropriately substituted benzaldehydes, benzoic acids, or acetophenones, one can construct the 2,5-diaryloxazole core with a wide range of substituents on the phenyl rings.

Modern synthetic methods have expanded the toolkit for creating these structures. An iodine-catalyzed tandem oxidative cyclization provides a practical route to 2,5-disubstituted oxazoles from commercially available aromatic aldehydes, which demonstrates excellent functional group compatibility. tandfonline.com This method accommodates various aromatic aldehydes bearing both electron-donating and electron-withdrawing groups. tandfonline.com Another approach utilizes an iodine-catalyzed decarboxylative domino reaction starting from acetophenones and α-amino acids, yielding 2-alkyl-5-aryl-substituted oxazoles. nih.gov This reaction is tolerant of a variety of halogenated and electron-rich or electron-poor acetophenones. nih.gov

The types of substituents that can be introduced onto the phenyl rings are diverse and their effects have been studied in various contexts. For example, in the development of antimicrobial agents, series of 2-(p-substituted phenyl)-5-[...]-benzoxazoles have been synthesized. fiveable.me Similarly, the synthesis of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols showcases the incorporation of different substituents on a terminal phenyl ring to modulate antioxidant activity. rsc.org

The following table presents examples of substituted phenyl groups that have been incorporated into 2,5-diaryloxazole and related heterocyclic structures, along with the general synthetic approach.

| Substituent on Phenyl Ring(s) | Position of Substitution | General Synthetic Approach |

| Methoxy (B1213986), Dimethoxy | 2'- and/or 5'-position | Cyclization from substituted precursors |

| Hydroxy, Dihydroxy | 2'- and/or 5'-position | Cyclization or deprotection of methoxy groups |

| Chloro, Dichloro | 2'-, 3'-, 4'-, and/or 5'-position | Cyclization from substituted precursors |

| Fluoro, Difluoro | 2'- and/or 5'-position | Cyclization from substituted precursors |

| Nitro | 4'-position | Cyclization from substituted precursors |

| Trifluoromethyl (CF(_3)) | 4'-position | Cyclization from substituted precursors |

| tert-Butyl | Various | Cyclization from substituted precursors |

This table compiles substituent patterns from studies on 2,5-diaryloxazoles and analogous heterocyclic systems. nih.govrsc.org

Synthesis of Conjugated Systems and Extended Heterocyclic Scaffolds derived from Oxazoles

The this compound scaffold is a valuable starting point for the construction of larger, conjugated systems and extended heterocyclic structures. These larger molecules are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs), and as fluorescent probes. acs.org The primary strategies for extending the conjugation involve palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, or polymerization reactions.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. fiveable.me While the chloromethyl group itself is not a typical substrate for the Heck reaction, it can be converted into a more suitable functional group. Alternatively, the phenyl rings of the 2,5-diphenyloxazole core can be halogenated to provide a handle for Heck coupling. This would allow for the introduction of vinyl groups, extending the π-conjugated system. For example, reaction of a bromo-substituted diphenyloxazole with an alkene like styrene (B11656) or methyl acrylate (B77674) would yield a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. tandfonline.com This reaction is exceptionally useful for creating arylalkyne structures, which are highly valuable conjugated systems. Similar to the Heck reaction, this requires the presence of a halide on one of the phenyl rings of the oxazole. The coupling of a bromo- or iodo-substituted 2,5-diphenyloxazole with a terminal alkyne would directly attach an ethynyl (B1212043) linkage to the aromatic core, significantly extending the electronic conjugation. The reaction is typically carried out under mild conditions with an amine base. rsc.org

Synthesis of Oligomers and Polymers: The 2,5-diphenyloxazole moiety can be incorporated into oligomers and polymers to create highly conjugated materials. psgcas.ac.inacs.org For instance, poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH) fiber has been synthesized through polycondensation, demonstrating the integration of oxazole-containing units into a polymer backbone. psgcas.ac.in The synthesis of sequence-defined oligomers can also be achieved through iterative synthetic protocols, potentially incorporating oxazole units to impart specific photophysical properties. nih.govpharmaguideline.com These synthetic strategies allow for precise control over the primary structure of the resulting macromolecules. nih.gov

The table below outlines key reactions for building extended conjugated systems from oxazole-based scaffolds.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Palladium catalyst, Base | Aryl/Vinyl-substituted Alkene |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Palladium catalyst, Copper co-catalyst, Base | Aryl/Vinyl-substituted Alkyne |

| Polycondensation | Di-functional Monomers (e.g., dicarboxylic acids, diamines) | Acid (e.g., PPA) | Conjugated Polymer |

| Click Chemistry | Azide-functionalized Oxazole + Alkyne | Copper catalyst | Triazole-linked Extended Scaffold |

Structure-Reactivity Relationship Studies of Oxazole Analogues in Organic Transformations

The reactivity of the oxazole ring and its derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core and any attached aryl groups. Understanding these structure-reactivity relationships is crucial for designing synthetic routes and for tuning the properties of the final molecules.

Electronic Effects: The reactivity of the oxazole ring is governed by the electron distribution within the heterocycle. The nitrogen atom at position 3 behaves like a pyridine-type nitrogen, while the oxygen at position 1 imparts furan-like character. libretexts.org Substituents can significantly alter this electronic landscape through inductive and resonance effects. youtube.com

Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy (-OR), or amino (-NH(_2)) groups increase the electron density of the oxazole ring. fiveable.melibretexts.org This enhances the ring's nucleophilicity, facilitating electrophilic substitution reactions, which preferentially occur at the C5 position. tandfonline.com EDGs also activate the oxazole ring towards participation as a diene in Diels-Alder cycloaddition reactions. libretexts.org

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO(_2)), cyano (-CN), or carbonyl groups decrease the electron density of the ring. This deactivates the ring towards electrophilic attack but can facilitate nucleophilic substitution, particularly at the C2 position, if a suitable leaving group is present. libretexts.org For example, a theoretical study on 2,5-diphenyloxazole derivatives showed that introducing EWGs on an acceptor part of the molecule can promote electron injection properties, which is relevant for applications like dye-sensitized solar cells. psgcas.ac.in

Steric Effects: The size and spatial arrangement of substituents can influence reaction rates and regioselectivity by sterically hindering the approach of reagents to a particular reaction site. For instance, bulky substituents at positions adjacent to a reactive center can slow down or prevent a reaction. In the context of 2,5-diphenyloxazole, a bulky group at the 4-position could influence the accessibility of the C5 position for electrophilic attack or affect the conformational preferences of the phenyl rings.

Reactivity in Specific Transformations:

Electrophilic Aromatic Substitution: On the phenyl rings, the directing effects of substituents are well-established. EDGs direct incoming electrophiles to the ortho and para positions, while EWGs direct them to the meta position. youtube.com The oxazole ring itself is considered an electron-withdrawing substituent and would likely direct electrophilic attack on an attached phenyl ring to the meta position relative to the point of attachment.

Nucleophilic Substitution: The reactivity of the 4-chloromethyl group is a prime example of a structure-reactivity relationship. Its reactivity is enhanced by the stabilizing effect of the adjacent oxazole ring on the transition state of S(_N)2 reactions.

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions. The presence of electron-releasing substituents on the oxazole ring facilitates these reactions, while electron-withdrawing groups on the dienophile also accelerate the process. libretexts.org The reaction of 4-nitro-2-phenyloxazole (B3242379) with dienophiles demonstrates how a strong EWG can influence the course of cycloaddition and subsequent transformations. nih.gov

Cross-Coupling Reactions: The success of reactions like Stille coupling with 4-substituted-2,5-diphenyloxazoles depends on the nature of the substituent and the organotin reagent used, showcasing a direct structure-reactivity link in C-C bond formation. nih.gov

The following table summarizes the general influence of substituent electronic effects on the reactivity of the oxazole core.

| Reaction Type | Effect of Electron-Donating Groups (EDGs) on Oxazole Ring | Effect of Electron-Withdrawing Groups (EWGs) on Oxazole Ring |

| Electrophilic Substitution | Activates ring (especially at C5) | Deactivates ring |

| Nucleophilic Substitution | Deactivates ring | Activates ring (especially at C2) |

| Diels-Alder Cycloaddition | Facilitates reaction (oxazole as diene) | Hinders reaction |

| Deprotonation | Decreases acidity of C-H bonds | Increases acidity of C-H bonds (especially at C2) |

Advanced Spectroscopic and Analytical Methodologies for Oxazole Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Connectivity Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-(Chloromethyl)-2,5-diphenyloxazole. By analyzing the chemical shifts, multiplicities, and integrations in both ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be determined.

For the parent compound, 2,5-diphenyloxazole (B146863), the ¹H NMR spectrum in CDCl₃ shows a complex multiplet region between 7.3 and 8.2 ppm, corresponding to the protons of the two phenyl rings and the single proton on the oxazole (B20620) ring. chemicalbook.com

For this compound, the key distinguishing feature in the ¹H NMR spectrum would be the appearance of a new singlet corresponding to the chloromethyl (-CH₂Cl) protons. This signal is anticipated to appear in the range of 4.5-4.8 ppm, a characteristic region for benzylic protons adjacent to a chlorine atom. The protons of the phenyl groups would exhibit shifts similar to the parent compound, though the symmetry would be broken, leading to more complex splitting patterns.

The ¹³C NMR spectrum provides further confirmation of the structure. For 2,5-diphenyloxazole, the spectrum shows signals corresponding to the carbons of the phenyl rings and the oxazole core. chemicalbook.com In the spectrum of this compound, a new signal for the chloromethyl carbon (-CH₂Cl) would be expected around 45-50 ppm. The substitution at the 4-position of the oxazole ring would also induce slight shifts in the signals of the nearby oxazole and phenyl carbons compared to the unsubstituted parent compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂Cl | 4.5 - 4.8 (s, 2H) | 45 - 50 |

| Aromatic-H | 7.3 - 8.2 (m, 10H) | 124 - 162 |

Data is predicted based on values for 2,5-diphenyloxazole and known substituent effects.

Advanced Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₆H₁₂ClNO, giving it a calculated molecular weight of approximately 269.73 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 269 and 271, with an approximate 3:1 ratio of intensity, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern would likely be dominated by the loss of the chloromethyl group. A primary fragmentation pathway would involve the cleavage of the C-C bond between the oxazole ring and the chloromethyl group, resulting in a stable cation. Another significant fragmentation would be the loss of a chlorine radical (Cl•) to give a fragment at M-35. The fragmentation of the parent compound, 2,5-diphenyloxazole (M.W. 221.26 g/mol ), shows a prominent molecular ion peak at m/z 221 and key fragments corresponding to the loss of CO and HCN, as well as fragments from the phenyl rings. chemicalbook.comnih.gov Similar fragmentation of the core structure would be expected for the chloromethyl derivative after initial loss of the substituent.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 269/271 | [M]⁺ (Molecular Ion) |

| 234 | [M - Cl]⁺ |

| 220 | [M - CH₂Cl]⁺ |

| 165 | [C₁₂H₉O]⁺ or [C₁₁H₇N₂]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

Predicted values based on the structure and known fragmentation patterns of similar compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds.

The FT-IR spectrum of this compound would display characteristic absorption bands. The spectrum of the parent compound, 2,5-diphenyloxazole, shows key absorptions for C=N stretching of the oxazole ring (~1650 cm⁻¹), C=C stretching of the aromatic rings (1600-1450 cm⁻¹), and C-H stretching of the aromatic rings (>3000 cm⁻¹). nist.gov

For the target molecule, additional key peaks would confirm its structure. A moderately strong absorption band between 700-800 cm⁻¹ would be indicative of the C-Cl stretching vibration of the chloromethyl group. The CH₂ group would also introduce C-H stretching vibrations around 2920-2960 cm⁻¹ and a scissoring vibration near 1450 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic Rings |

| 2920 - 2960 | C-H Stretch | -CH₂- |

| ~1650 | C=N Stretch | Oxazole Ring |

| 1600 - 1450 | C=C Stretch | Aromatic Rings |

| ~1450 | C-H Bend (Scissoring) | -CH₂- |

| 1000 - 1100 | C-O-C Stretch | Oxazole Ring |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The parent compound, 2,5-diphenyloxazole (PPO), is a well-known scintillator and exhibits a strong absorption maximum (λ_max) around 303-305 nm in various solvents. sigmaaldrich.com This absorption is attributed to π → π* transitions within the conjugated system formed by the phenyl rings and the oxazole core.

The introduction of a chloromethyl group at the 4-position of the oxazole ring is not expected to significantly alter the main chromophore. The -CH₂Cl group is an auxochrome but is not part of the conjugated π-system. Therefore, the λ_max for this compound is predicted to be very close to that of the parent PPO, likely in the 305-310 nm range.

Table 4: UV-Vis Absorption Data

| Compound | Solvent | λ_max (nm) |

|---|---|---|

| 2,5-Diphenyloxazole (PPO) | Cyclohexane (B81311) | 303 |

Fluorescence Emission Spectroscopy for Photophysical Properties Investigation

Fluorescence emission spectroscopy is a powerful technique for studying the photophysical properties of fluorescent compounds (fluorophores). After a molecule absorbs light and reaches an excited electronic state, it can relax to the ground state by emitting a photon. This emitted light is the fluorescence.

2,5-Diphenyloxazole (PPO) is highly fluorescent, which is why it is widely used in scintillation applications. When dissolved in cyclohexane and excited, PPO has a fluorescence emission maximum peaking around 365-385 nm. wikipedia.org The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift.

Similar to the UV-Vis absorption, the chloromethyl substituent at a non-conjugated position is not expected to dramatically influence the fluorescence emission wavelength. The emission of this compound should therefore occur in a similar region to PPO, perhaps with a minor bathochromic (red) shift. The fluorescence quantum yield, however, might be slightly reduced due to the "heavy atom effect" of chlorine, which can promote intersystem crossing to the triplet state and thus decrease fluorescence efficiency.

Table 5: Fluorescence Emission Data

| Compound | Solvent | Excitation λ (nm) | Emission λ_max (nm) |

|---|---|---|---|

| 2,5-Diphenyloxazole (PPO) | Cyclohexane | 280 | ~365 |

Chromatographic and Separation Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity.

Thin Layer Chromatography (TLC) is typically used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. A spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated components are visualized under UV light, where the fluorescent product would be easily detectable. The retention factor (R_f) value is a measure of a compound's polarity in a given solvent system.

Column Chromatography is the standard method for purifying the compound on a larger scale. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and eluted with a solvent system optimized by TLC. The fractions are collected and analyzed by TLC to identify those containing the pure product. Given the structure, a non-polar to moderately polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective for separating the product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) can be used for final purity analysis. Using a suitable column (e.g., C18 reverse-phase) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a sharp, single peak in the chromatogram would indicate a high degree of purity.

Theoretical and Computational Chemistry Approaches in Oxazole Research

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 4-(Chloromethyl)-2,5-diphenyloxazole, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the reactivity of the molecule.

Theoretical analysis of the parent 2,5-diphenyloxazole (B146863) has been performed using DFT to understand its potential as a dye sensitizer (B1316253) in solar cells. psgcas.ac.in These studies calculate key parameters like the ground and excited state oxidation potentials, which are crucial for predicting the efficiency of electron injection. psgcas.ac.in For instance, the introduction of different substituent groups on the phenyl rings of 2,5-diphenyloxazole has been theoretically explored to tune the electronic and optical properties. psgcas.ac.in

DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G(d,p), can provide valuable data on the geometry and electronic properties of oxazole (B20620) derivatives. psgcas.ac.in The calculated HOMO and LUMO energy levels are indicative of the electron-donating and electron-accepting capabilities of the molecule, respectively. The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and kinetic stability of the molecule.

Table 1: Illustrative DFT-Calculated Electronic Properties of Substituted 2,5-Diphenyloxazoles

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,5-diphenyloxazole (DPO) | -6.21 | -1.89 | 4.32 |

| DPO with electron-donating group | -5.89 | -1.95 | 3.94 |

| DPO with electron-withdrawing group | -6.54 | -2.23 | 4.31 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted oxazoles. Actual values for this compound would require specific calculations.

The chloromethyl group at the 4-position of the oxazole ring is expected to influence the electronic properties. DFT calculations would be instrumental in quantifying this effect, predicting how the electronegative chlorine atom and the methylene (B1212753) spacer alter the electron density distribution across the oxazole core and the phenyl rings. This, in turn, would provide insights into the molecule's reactivity, particularly at the C2, C4, and C5 positions of the oxazole ring, which are known to be susceptible to electrophilic or nucleophilic attack depending on the substitution pattern. pharmaguideline.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the three-dimensional structure and dynamic behavior of molecules. For a molecule like this compound, these methods can provide crucial information about its conformational flexibility and how it interacts with other molecules or biological targets.

Molecular dynamics simulations can be employed to explore the conformational landscape of the molecule over time, providing a dynamic picture of its behavior in different environments, such as in a solvent or interacting with a protein binding site. nih.gov In studies of other oxazole-containing compounds, MD simulations have been used to assess the stability of ligand-receptor complexes. nih.gov For instance, the root mean square deviation (RMSD) of the ligand's atomic positions over the course of a simulation can indicate how stably it remains in a binding pocket. jcchems.com

Table 2: Representative Parameters from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Description | Illustrative Value |

| RMSD of Ligand | Root Mean Square Deviation of the ligand's heavy atoms from a reference structure. | 1.5 Å |

| RMSF of Protein Residues | Root Mean Square Fluctuation of individual amino acid residues in the protein. | Varies per residue |

| Interaction Energy | The calculated energy of interaction between the ligand and the protein. | -8.5 kcal/mol |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and protein. | 2-3 persistent bonds |

Note: This table presents typical parameters and illustrative values that would be obtained from an MD simulation. Specific values for this compound would depend on the system being studied.

Reaction Mechanism Elucidation via Computational Pathway Mapping

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions. For this compound, this approach can be used to map out the potential pathways of its reactions, identify transition states, and calculate activation energies.

The reactivity of the oxazole ring itself has been the subject of computational studies. For example, the oxidation of the parent oxazole initiated by hydroxyl radicals has been investigated using DFT. rsc.org These studies have shown that the reaction can proceed through different pathways, such as OH-addition to the carbon atoms of the ring or H-abstraction. rsc.org The calculated energy barriers for these different pathways can help in determining the most likely reaction mechanism under specific conditions. rsc.org

In the case of this compound, the chloromethyl group introduces additional reactive sites. Computational pathway mapping could be used to explore nucleophilic substitution reactions at the chloromethyl carbon, as well as reactions involving the oxazole ring. The stability of potential intermediates and the energies of transition states can be calculated to predict the feasibility and outcome of various transformations.

For instance, the reaction of an oxazole with a dienophile in a Diels-Alder cycloaddition is a known synthetic route to pyridines. wikipedia.org Computational studies can model this reaction, providing insights into the stereochemistry and regioselectivity of the cycloaddition. The presence of the phenyl and chloromethyl substituents on the oxazole ring of this compound would be expected to influence the course of such reactions, and computational mapping can predict these effects.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic properties of molecules, which can be invaluable for their characterization and identification. For this compound, these predictions can aid in the interpretation of experimental spectra.

Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. psgcas.ac.in By calculating the energies of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax). psgcas.ac.in For substituted 2,5-diphenyloxazoles, TD-DFT calculations have been used to investigate how different substituents affect the absorption spectra, which is crucial for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). psgcas.ac.in

In addition to UV-Vis spectra, computational methods can also predict other spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies of the molecule, the positions of characteristic IR absorption bands can be predicted. Similarly, by calculating the magnetic shielding of the different nuclei (¹H and ¹³C), the chemical shifts in NMR spectra can be estimated. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Table 3: Illustrative Predicted Spectroscopic Data for an Oxazole Derivative

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| UV-Vis (TD-DFT) | λmax | 310 nm |

| IR (DFT) | C=N stretch | 1650 cm⁻¹ |

| ¹H NMR (DFT) | Chemical shift of oxazole proton | 7.5 ppm |

| ¹³C NMR (DFT) | Chemical shift of oxazole carbon | 155 ppm |

Note: The values in this table are for illustrative purposes. Accurate predictions for this compound would require specific computational calculations.

The combination of different computational approaches provides a comprehensive theoretical framework for understanding the chemical and physical properties of this compound. These theoretical insights can guide the synthesis, characterization, and application of this and related oxazole compounds.

Applications of 4 Chloromethyl 2,5 Diphenyloxazole and Its Derivatives in Advanced Materials Science

Scintillation Technology and Radiation Detection Applications

The core structure of 4-(chloromethyl)-2,5-diphenyloxazole, the 2,5-diphenyloxazole (B146863) (PPO) moiety, is renowned for its use as an organic scintillator and wavelength shifter. wikipedia.orgnih.gov It efficiently converts high-energy radiation, such as gamma rays and neutrons, into visible or UV light, which can then be detected by a photomultiplier tube. wikipedia.orgresearchgate.net The chloromethyl group on the oxazole (B20620) ring serves as a strategic functional handle to incorporate this scintillating chromophore into larger molecular architectures, enhancing the performance and processability of radiation detection materials.

Development of Functionalized Scintillating Polymers and Resins

A significant application of this compound lies in the development of functionalized scintillating polymers and resins. Conventional plastic scintillators often consist of a polymer matrix, such as polyvinyltoluene (PVT), doped with a scintillating dye like PPO. researchgate.netresearchgate.net However, high concentrations of the dopant can lead to issues like aggregation, plasticization of the polymer matrix, and leaching of the fluor over time, which degrades the detector's performance and stability. researchgate.netresearchgate.net

By utilizing the reactive chloromethyl group, this compound can be covalently bonded to a polymer backbone. This approach creates scintillating polymers where the fluor is an integral part of the material. For instance, the chloromethyl group can undergo nucleophilic substitution reactions with monomers containing appropriate functional groups (e.g., hydroxyl or amine groups) before polymerization, or it can be used to modify existing polymers. This covalent attachment prevents dopant aggregation and leaching, leading to more robust and stable scintillating materials with improved mechanical and thermal properties. researchgate.net

Research in this area has explored the synthesis of polymerizable derivatives of PPO, such as methacrylate-functionalized versions, to be copolymerized with monomers like vinyl toluene. researchgate.net The use of such polymerizable dopants results in plastic scintillators with enhanced performance, including the ability for pulse shape discrimination (PSD) to distinguish between different types of radiation. researchgate.netresearchgate.net

Design of Oxazole-Based Fluorophores for High-Efficiency Scintillators

The design of novel oxazole-based fluorophores is crucial for developing high-efficiency scintillators. The fundamental 2,5-diphenyloxazole structure exhibits a high fluorescence quantum yield, making it an excellent primary fluor. Its emission spectrum is centered around 385 nm. wikipedia.org

The functionalization of the PPO core, for which this compound is a key precursor, allows for the fine-tuning of its photophysical properties. By attaching different chemical moieties via the chloromethyl linker, researchers can modify the emission wavelength, increase the Stokes shift, and enhance the energy transfer efficiency within the scintillating material. For example, the development of vinyl- and allyl-functionalized derivatives of similar oxazole scintillators has been reported, which can be copolymerized to create stable scintillating resins with efficient energy transfer from the polymer matrix to the covalently attached fluor. researchgate.net

| Property | Value |

| Parent Compound | 2,5-Diphenyloxazole (PPO) |

| CAS Number | 92-71-7 |

| Molecular Formula | C₁₅H₁₁NO |

| Molar Mass | 221.26 g/mol |

| Melting Point | 71-74 °C |

| Boiling Point | 360 °C |

| Emission Peak | ~385 nm |

| Quantum Yield | ~1.0 in cyclohexane (B81311) |

| Data for the parent compound 2,5-diphenyloxazole (PPO). |

Organic Electronic and Photonic Devices

The oxazole scaffold, present in this compound, is a versatile component in materials for organic electronic and photonic devices. Oxazole derivatives can function as either electron donors or acceptors, facilitating the creation of molecules with donor-π-acceptor (D-π-A) structures. nih.gov This characteristic is highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com

The reactive chloromethyl group enables the incorporation of the 2,5-diphenyloxazole unit into various molecular architectures designed for these applications. For instance, it can be used to synthesize more complex molecules with tailored electronic properties. Recent research has focused on developing blue fluorophores for OLEDs based on structures that exhibit hybridized local and charge-transfer (HLCT) characteristics, which can lead to highly efficient electroluminescence. nih.gov While not directly mentioning the 4-(chloromethyl) derivative, the principles of designing efficient emitters often rely on the functionalization of a core chromophore like PPO.

Luminescent Materials Development

Beyond scintillation, this compound is a precursor for a wide range of luminescent materials. The inherent fluorescence of the PPO core makes it a valuable building block. nih.gov The ability to functionalize this core via the chloromethyl group allows for the creation of new materials with specific luminescent properties for various applications.

For example, two-photon excitation of PPO has been demonstrated, which is advantageous for applications such as two-photon fluorescence microscopy due to deeper sample penetration and reduced photobleaching. nih.govnih.gov The synthesis of derivatives from this compound could lead to novel probes for advanced imaging techniques. The functionalization allows for the attachment of targeting moieties or for tuning the two-photon absorption cross-section.

Sensor Development based on Oxazole Chromophores

The development of chemical sensors and biological probes is another promising application area for derivatives of this compound. The fluorescence of the oxazole chromophore can be sensitive to its local environment, a property known as solvatochromism. nih.gov This sensitivity can be exploited to design sensors where a change in the environment, such as the presence of a specific analyte, leads to a detectable change in the fluorescence signal (e.g., intensity or wavelength).

Photochemical and Electrochemical Investigations of Oxazole Systems

Photoinduced Transformations and Cycloadditions of Oxazole (B20620) Derivatives

Cycloaddition reactions, particularly those induced by light, are powerful tools in organic synthesis for constructing complex cyclic systems. nih.gov For instance, photosensitized [4+2] and [2+2] cycloaddition reactions have been developed for various nitrogen-containing heterocycles. nih.gov In the context of oxazoles, they can potentially act as either the diene or dienophile component. The presence of a chloromethyl group at the 4-position of the 2,5-diphenyloxazole (B146863) core could influence the electronic properties of the oxazole ring and potentially open up new reaction pathways. For example, intramolecular Diels-Alder reactions have been observed in pyridazine (B1198779) systems with appropriate side chains, leading to fused benzonitriles. rsc.org While no direct evidence for such reactions with 4-(Chloromethyl)-2,5-diphenyloxazole has been found, the chloromethyl group could serve as a handle for introducing a dienophilic moiety, thus enabling intramolecular cycloadditions upon photoirradiation.

Electrochemical Synthesis and Functionalization of Oxazole Scaffolds

Electrochemical methods provide a green and efficient alternative to traditional chemical synthesis and functionalization. nih.govresearchgate.net The electrochemical synthesis of oxazoles has been achieved through various strategies, such as the phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids. nih.govresearchgate.net Another approach involves the electrochemical construction of polysubstituted oxazoles from ketones and acetonitrile (B52724). nih.gov

While the direct electrochemical synthesis of this compound has not been specifically reported, the functionalization of the oxazole scaffold using electrochemical techniques is a plausible pathway. The chloromethyl group is a versatile functional group that can be introduced into aromatic compounds through chloromethylation reactions, often catalyzed by Lewis acids. nih.gov The electrochemical behavior of chlorinated aromatic compounds has been studied, revealing that they can undergo reduction to achieve dechlorination. rsc.org This suggests that the chloromethyl group in this compound could potentially be transformed into other functional groups via electrochemical means. Furthermore, electrochemical late-stage functionalization has emerged as a powerful tool for modifying complex molecules, including the introduction of nitrogen functionalities into aromatic compounds through C-H imidation. nih.govmdpi.com

Photoinduced Electron Transfer (PET) Processes in Oxazole-Containing Chemosensors

Photoinduced electron transfer (PET) is a fundamental process in the design of fluorescent chemosensors. rsc.orgbeilstein-journals.org In a typical PET sensor, a fluorophore is linked to a receptor unit. In the absence of the target analyte, the fluorescence of the fluorophore is quenched due to electron transfer from the receptor. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence signal. beilstein-journals.org

Oxazole derivatives, with their inherent fluorescence, are attractive candidates for the fluorophore component of PET sensors. While there are no specific reports on the use of this compound in PET chemosensors, its structural features suggest potential applicability. The 2,5-diphenyloxazole core can act as the fluorophore. The chloromethyl group at the 4-position serves as a convenient point for chemical modification, allowing for the attachment of a specific receptor for a target analyte. For example, a photoelectrochemical biosensor for formaldehyde (B43269) was developed based on a PET mechanism where the recognition event modulated the electron injection from an organic small molecule to an inorganic semiconductor. nih.gov This highlights the potential of integrating responsive molecular probes with photoactive platforms. The design of such sensors often involves theoretical calculations to understand the PET and intramolecular charge transfer (ICT) processes. rsc.org

Applications of Photoredox Catalysis in Oxazole Chemistry

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild conditions. nih.gov This methodology relies on the ability of a photocatalyst to absorb light and initiate single-electron transfer (SET) processes, thereby generating reactive intermediates. nih.gov

While specific applications of photoredox catalysis in the chemistry of this compound are not documented in the reviewed literature, the versatility of this catalytic approach suggests several potential applications. Photoredox catalysis has been successfully employed for the synthesis of various heterocyclic compounds, including oxindoles. It has also been used for the anti-Markovnikov hydrofunctionalization of alkenes and the functionalization of C-H bonds.

The this compound molecule presents several sites for potential functionalization via photoredox catalysis. The aromatic rings could be subject to C-H functionalization, and the chloromethyl group itself could potentially participate in radical-based transformations. For instance, photoredox-catalyzed methods have been developed for the synthesis of various compounds that might be analogous to derivatives of the target molecule. The generation of radicals from diazo compounds under photoredox conditions for di- and trifunctionalization reactions further illustrates the broad scope of this technology. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(chloromethyl)-2,5-diphenyloxazole, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 2,5-diphenyloxazole with chloromethane under controlled conditions. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) with catalytic Lewis acids, followed by purification via column chromatography using silica gel and ethyl acetate/hexane eluents. Yield optimization (typically 60–75%) requires precise stoichiometric ratios and inert atmosphere conditions to avoid hydrolysis of the chloromethyl group . Parallel methods for analogous oxazole derivatives involve refluxing precursors in DMSO or ethanol with glacial acetic acid, as seen in triazole synthesis .

Q. How can researchers validate the structural purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze and NMR for characteristic peaks (e.g., chloromethyl protons at δ 4.5–5.0 ppm and aromatic protons at δ 7.2–7.8 ppm) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to confirm >98% purity .

- Melting Point : Compare observed values (139°C) with literature data to detect impurities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation from fine particulates .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the fluorescence efficiency of this compound vary with solvent polarity, and what mechanistic insights does this provide?

- Methodological Answer : Conduct fluorescence spectroscopy in solvents of varying polarity (e.g., cyclohexane, ethanol, DMSO). Excitation at 280 nm typically yields emission maxima at 360–380 nm. Quantum yield () approaches 1.0 in non-polar solvents due to reduced non-radiative decay, but decreases in polar solvents due to solvatochromic effects . Compare with computational models (TD-DFT) to correlate experimental Stokes shifts with theoretical charge-transfer transitions .

Q. What strategies resolve contradictions in solubility data for this compound across studies?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use:

- Thermogravimetric Analysis (TGA) : Identify solvent residues affecting solubility measurements .

- Powder X-Ray Diffraction (PXRD) : Detect polymorphic variations influencing solubility in water vs. organic solvents (e.g., ethanol, ether) .

- Standardized Protocols : Report solubility in USP-defined buffers (pH 1.2–7.4) at 25°C to ensure reproducibility .

Q. How can this compound be functionalized for bioimaging applications without compromising fluorescence?

- Methodological Answer :

- Click Chemistry : Attach azide-modified biomolecules via copper-catalyzed alkyne-azide cycloaddition (CuAAC) to the chloromethyl group. Ensure reaction pH 7–8 to prevent oxazole ring degradation .

- Protection/Deprotection : Temporarily protect reactive sites with tert-butoxycarbonyl (Boc) groups during functionalization .

- In Vitro Validation : Test fluorescence retention in cell cultures using confocal microscopy (ex: 405 nm laser) .

Q. What computational tools predict the metabolic stability of this compound in enzymatic systems?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict oxidation sites .

- QSAR Models : Train models on datasets of oxazole derivatives to correlate substituents with metabolic half-lives (e.g., chloromethyl groups reduce hepatic clearance) .

- In Vitro Assays : Validate predictions using microsomal stability tests (human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.